molecular formula C23H17N5O B12671828 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (phenylmethylene)hydrazide CAS No. 116989-84-5

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (phenylmethylene)hydrazide

Cat. No.: B12671828
CAS No.: 116989-84-5
M. Wt: 379.4 g/mol
InChI Key: OBVKWCUOVZGRSP-ZVHZXABRSA-N
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Description

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (phenylmethylene)hydrazide is a complex heterocyclic compound known for its diverse biological activities. This compound is part of the indoloquinoxaline family, which is recognized for its potential in medicinal chemistry due to its ability to interact with DNA and proteins .

Chemical Reactions Analysis

Types of Reactions

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (phenylmethylene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium hexacyanoferrate(III)

    Reduction: Hydrobromic acid at 130-140°C

    Substitution: Dimethyl sulfate

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (phenylmethylene)hydrazide stands out due to its specific structural features that enhance its DNA intercalating ability and cytotoxic properties. Its unique combination of indoloquinoxaline and hydrazide moieties contributes to its potent biological activities .

Properties

CAS No.

116989-84-5

Molecular Formula

C23H17N5O

Molecular Weight

379.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-indolo[3,2-b]quinoxalin-6-ylacetamide

InChI

InChI=1S/C23H17N5O/c29-21(27-24-14-16-8-2-1-3-9-16)15-28-20-13-7-4-10-17(20)22-23(28)26-19-12-6-5-11-18(19)25-22/h1-14H,15H2,(H,27,29)/b24-14+

InChI Key

OBVKWCUOVZGRSP-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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